
1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and an α-haloketone under acidic or basic conditions to form the thiazole ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted thiazole derivatives .
Applications De Recherche Scientifique
1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s thiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparaison Avec Des Composés Similaires
2-amino-4-thiazolyl-methoxyimino: This compound has similar structural features and is known for its activity against HIV-1 reverse transcriptase.
2-amino-4-phenylthiazole: Another thiazole derivative with significant antibacterial activity.
Uniqueness: 1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10N2OS |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
1-(2-amino-1,3-thiazol-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-4(2)6(10)5-3-11-7(8)9-5/h3-4H,1-2H3,(H2,8,9) |
Clé InChI |
YLAOSSVWDCJUTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CSC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160028.png)

![(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol](/img/structure/B13160037.png)
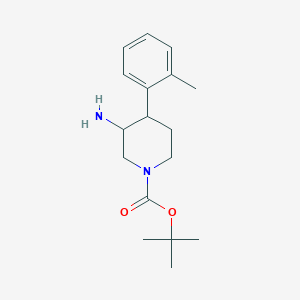
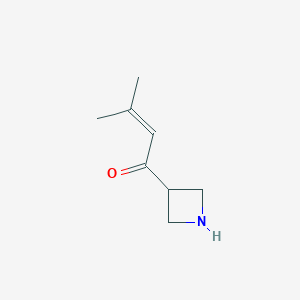
![1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13160059.png)
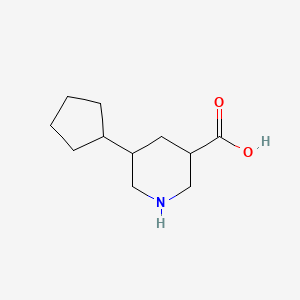
![tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13160074.png)
![5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13160080.png)
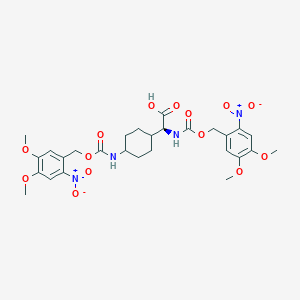
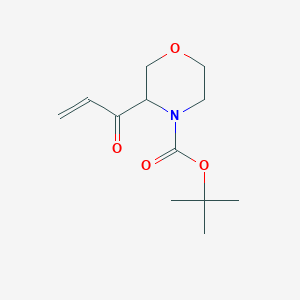
![2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13160103.png)
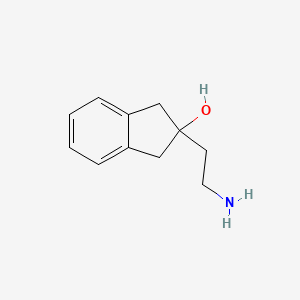
![3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13160114.png)
